What is the chemical structure of Collismycin B
What is the chemical structure of Collismycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collismycin B is a naturally occurring 2,2'-bipyridyl antibiotic produced by Streptomyces species. First described in 1994, it belongs to a class of compounds that have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Collismycin B. Detailed experimental protocols for its isolation and characterization are also presented, along with a summary of its potential therapeutic applications.
Chemical Structure and Properties
Collismycin B is a structural analog of the more extensively studied Collismycin A. The core of its structure is a 2,2'-bipyridine scaffold, which is known to chelate metal ions and is believed to be crucial for its biological activity. The definitive structure of Collismycin B was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure
The chemical structure of Collismycin B is presented below.
Caption: Chemical structure of Collismycin B.
Physicochemical Properties
A summary of the physicochemical properties of Collismycin B, as reported in the initial discovery, is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229 | [1] |
| Appearance | Pale yellow powder | [1] |
| UV λmax (MeOH) nm (ε) | 244 (14,900), 320 (8,900) | [1] |
| Solubility | Soluble in methanol, DMSO; Insoluble in water, hexane | [1] |
Quantitative Data
The structural elucidation of Collismycin B was supported by comprehensive spectroscopic data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were crucial for determining the connectivity of the atoms in Collismycin B.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Pyridine Ring A | ||
| 2 | 155.8 | |
| 3 | 120.9 | 7.40 (dd, 8.0, 5.0) |
| 4 | 137.0 | 7.85 (t, 8.0) |
| 5 | 124.5 | 7.35 (d, 8.0) |
| 6 | 152.1 | 8.70 (d, 5.0) |
| Pyridine Ring B | ||
| 2' | 158.5 | |
| 3' | 118.5 | 8.25 (s) |
| 4' | 149.8 | |
| 5' | 115.1 | |
| 6' | 145.2 | |
| Substituents | ||
| 4'-OCH₃ | 56.2 | 4.05 (s) |
| 6'-CH=NOH | 148.9 | 8.35 (s) |
| 6'-CH=NOH | 11.8 (br s) |
Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]
Mass Spectrometry Data
High-resolution mass spectrometry confirmed the molecular formula of Collismycin B.
| Technique | Ion | Observed m/z | Calculated m/z |
| HR-FAB-MS | [M+H]⁺ | 230.0877 | 230.0878 |
Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]
Biological Activity
Collismycins A and B were initially identified as novel, non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor.[1]
Inhibition of Dexamethasone Binding
Collismycin B demonstrated inhibitory activity against the binding of [³H]dexamethasone to the rat liver glucocorticoid receptor.
| Compound | IC₅₀ (µM) |
| Collismycin B | 25 |
| Dexamethasone | 0.02 |
Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]
Experimental Protocols
The following protocols are based on the methods described in the original publication by Shindo et al. (1994).[1]
Fermentation and Isolation
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Producing Organism: Streptomyces sp. SF2738
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Fermentation Medium: A suitable medium containing glucose, soybean meal, and inorganic salts.
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Cultivation: The producing strain was cultured under aerobic conditions at 27°C for 4 days.
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Extraction: The culture broth was centrifuged, and the supernatant was extracted with ethyl acetate. The mycelial cake was extracted with acetone, and the acetone extract was concentrated and then extracted with ethyl acetate.
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Purification: The combined ethyl acetate extracts were concentrated and subjected to silica gel column chromatography, followed by preparative HPLC to yield pure Collismycin B.
Glucocorticoid Receptor Binding Assay
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Receptor Source: Cytosol fraction from the livers of adrenalectomized male Wistar rats.
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Ligand: [³H]dexamethasone.
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Assay Procedure: The receptor preparation was incubated with [³H]dexamethasone and varying concentrations of Collismycin B at 4°C.
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Separation: Bound and free ligand were separated by the dextran-coated charcoal method.
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Quantification: The radioactivity of the bound fraction was measured by a liquid scintillation counter to determine the extent of inhibition.
Signaling Pathways and Logical Relationships
The primary mechanism of action described for Collismycin B is the inhibition of glucocorticoid receptor binding. This interaction can be visualized as a direct competitive relationship.
Caption: Inhibition of Dexamethasone Binding to the Glucocorticoid Receptor by Collismycin B.
Conclusion
Collismycin B is a 2,2'-bipyridyl natural product with demonstrated activity as a glucocorticoid receptor antagonist. Its unique chemical structure and biological activity make it a person of interest for further investigation in the context of drug discovery, particularly for conditions where modulation of the glucocorticoid signaling pathway is desired. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this and related compounds.
